molecular formula C14H23N3O2S B6698078 N-(3-butoxy-2,2-dimethylcyclobutyl)-4-methylthiadiazole-5-carboxamide

N-(3-butoxy-2,2-dimethylcyclobutyl)-4-methylthiadiazole-5-carboxamide

Cat. No.: B6698078
M. Wt: 297.42 g/mol
InChI Key: OETQDHAEUIPDDD-UHFFFAOYSA-N
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Description

N-(3-butoxy-2,2-dimethylcyclobutyl)-4-methylthiadiazole-5-carboxamide is a synthetic organic compound characterized by its unique cyclobutyl and thiadiazole moieties

Properties

IUPAC Name

N-(3-butoxy-2,2-dimethylcyclobutyl)-4-methylthiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3O2S/c1-5-6-7-19-11-8-10(14(11,3)4)15-13(18)12-9(2)16-17-20-12/h10-11H,5-8H2,1-4H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OETQDHAEUIPDDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1CC(C1(C)C)NC(=O)C2=C(N=NS2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-butoxy-2,2-dimethylcyclobutyl)-4-methylthiadiazole-5-carboxamide typically involves multiple steps:

    Formation of the Cyclobutyl Intermediate: The initial step involves the preparation of the 3-butoxy-2,2-dimethylcyclobutyl intermediate. This can be achieved through a cyclization reaction of suitable precursors under controlled conditions.

    Thiadiazole Ring Formation: The next step is the formation of the thiadiazole ring. This is usually done by reacting the cyclobutyl intermediate with thiosemicarbazide in the presence of an oxidizing agent.

    Carboxamide Formation: Finally, the carboxamide group is introduced by reacting the thiadiazole intermediate with an appropriate carboxylic acid derivative under amide coupling conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(3-butoxy-2,2-dimethylcyclobutyl)-4-methylthiadiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the thiadiazole ring to its corresponding thiol or amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carboxamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiol or amine derivatives.

Scientific Research Applications

N-(3-butoxy-2,2-dimethylcyclobutyl)-4-methylthiadiazole-5-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular pathways is beneficial.

    Industry: It is used in the development of specialty chemicals and advanced materials with unique properties.

Mechanism of Action

The mechanism by which N-(3-butoxy-2,2-dimethylcyclobutyl)-4-methylthiadiazole-5-carboxamide exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s unique structure allows it to modulate these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-butoxy-2,2-dimethylcyclobutyl)-N-methyl-4,5,6,7-tetrahydro-1H-benzimidazole-4-carboxamide
  • N-(3-butoxy-2,2-dimethylcyclobutyl)-N,4-dimethyl-5-thiadiazolecarboxamide

Uniqueness

N-(3-butoxy-2,2-dimethylcyclobutyl)-4-methylthiadiazole-5-carboxamide is unique due to its specific combination of cyclobutyl and thiadiazole moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

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